Methocarbamol-d5
Overview
Description
Methocarbamol-d5 is a deuterated form of methocarbamol, a skeletal muscle relaxant. The compound is primarily used as an internal standard for the quantification of methocarbamol in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Methocarbamol itself is known for its ability to relieve discomfort associated with acute, painful musculoskeletal conditions .
Scientific Research Applications
Methocarbamol-d5 is widely used in scientific research for various applications, including:
Chemistry: As an internal standard in analytical chemistry for the quantification of methocarbamol.
Biology: In studies involving the metabolism and pharmacokinetics of methocarbamol.
Medicine: Research on the efficacy and safety of methocarbamol as a muscle relaxant.
Industry: Quality control and assurance in the production of methocarbamol-containing formulations.
Mechanism of Action
Mode of Action
The mode of action of Methocarbamol-d5 is thought to be dependent on its central nervous system depressant activity . This action may be mediated through blocking spinal polysynaptic reflexes, decreasing nerve transmission in spinal and supraspinal polysynaptic pathways, and prolonging the refractory period of muscle cells .
Biochemical Pathways
It is known that the compound works by helping muscles relax . It is also known to inhibit the ability of mice to remain on a vertical ladder for 1 minute and decreases forelimb grip strength .
Pharmacokinetics
This compound is rapidly and almost completely absorbed following oral administration . The plasma clearance of methocarbamol ranges between 0.20 and 0.80 L/h/kg, and the mean plasma elimination half-life ranges between 1 and 2 hours . It is widely distributed, with the highest concentrations in the kidney and liver .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in the decay of endplate currents, a slowing of the decay of endplate potentials, and a reduction in tetanic force of soleus muscles . The drug reversibly inhibits current flow through muscular Nav1.4 channels .
Biochemical Analysis
Biochemical Properties
Methocarbamol-d5 interacts with various biomolecules in the body. It has been observed to bind to carbonic anhydrase I and II with 1000 fold more specificity for carbonic anhydrase I . Carbonic anhydrases are enzymes that assist rapid interconversion of carbon dioxide and water into carbonic acid, protons, and bicarbonate ions .
Cellular Effects
This compound, like its parent compound Methocarbamol, exerts effects on various types of cells and cellular processes. It is known to inhibit the ability of mice to remain on a vertical ladder for 1 minute and decreases forelimb grip strength . This suggests that this compound may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is thought to be dependent on its central nervous system depressant activity . This action may be mediated through blocking spinal polysynaptic reflexes, decreasing nerve transmission in spinal and supraspinal polysynaptic pathways, and prolonging the refractory period of muscle cells .
Temporal Effects in Laboratory Settings
Methocarbamol, the parent compound, has been shown to have effects that last several hours
Dosage Effects in Animal Models
In animal models, the effects of this compound may vary with different dosages. For Methocarbamol, the recommended dosage in dogs and cats is 20–45 mg/kg orally every 8 hours . Very high doses may be required for conditions such as tetanus . It is recommended that the dose does not exceed 330 mg/kg, although serious toxicity or death has not been reported after overdoses .
Metabolic Pathways
Methocarbamol is metabolized via dealkylation and hydroxylation followed by conjugation to form glucuronides and sulfates .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methocarbamol-d5 is synthesized by incorporating deuterium atoms into the methocarbamol molecule. The process typically involves the deuteration of specific hydrogen atoms in the methocarbamol structure. This can be achieved through various chemical reactions, such as catalytic hydrogen-deuterium exchange or the use of deuterated reagents .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized to ensure high yield and purity of the final product. The compound is then purified through techniques such as crystallization or chromatography to achieve the desired level of deuteration .
Chemical Reactions Analysis
Types of Reactions: Methocarbamol-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxidized products.
Reduction: The compound can undergo reduction reactions under specific conditions.
Substitution: this compound can participate in substitution reactions where deuterium atoms may be replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .
Comparison with Similar Compounds
Methocarbamol-d5 can be compared with other similar compounds, such as:
Cyclobenzaprine: Another muscle relaxant used for similar indications.
Tizanidine: A muscle relaxant that works by inhibiting presynaptic motor neurons.
Uniqueness: this compound is unique due to its deuterated form, which makes it particularly useful as an internal standard in analytical applications. This property allows for more accurate quantification of methocarbamol in various samples .
Properties
IUPAC Name |
[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(2-methoxyphenoxy)propyl] carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14)/i6D2,7D2,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXFOGHNGIVQEH-RORPNYJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(COC(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)N)O)OC1=CC=CC=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676008 | |
Record name | 2-Hydroxy-3-(2-methoxyphenoxy)(~2~H_5_)propyl carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189699-70-4 | |
Record name | 2-Hydroxy-3-(2-methoxyphenoxy)(~2~H_5_)propyl carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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